Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where furan-2-carboxylic acid is reacted with phenylacetic acid in the presence of a base such as piperidine, followed by esterification with ethanol to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid
Reduction: Reduced benzofuran derivatives
Substitution: Various substituted benzofurans depending on the introduced functional group
Scientific Research Applications
Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Ethyl 5-(furan-2-carbonyloxy)-2-(3,4-dimethoxyphenyl)-1-benzofuran-3-carboxylate
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-2-25-22(24)19-16-13-15(27-21(23)18-9-6-12-26-18)10-11-17(16)28-20(19)14-7-4-3-5-8-14/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTKCUZZNQUBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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